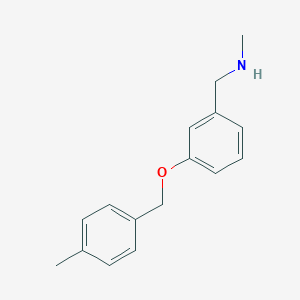![molecular formula C23H23N5OS B502440 {[2-(BENZYLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B502440.png)
{[2-(BENZYLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(BENZYLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound that features a benzyl ether group, a phenylmethyl group, and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(BENZYLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the Benzyl Ether Group: This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The final step involves coupling the benzyl ether and tetrazole-containing intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ether group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, leading to the formation of amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines or reduced tetrazole derivatives.
Substitution: Nitrated, sulfonated, or halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[2-(BENZYLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound shows potential as a pharmacophore for the development of new drugs. Its tetrazole ring is known to mimic carboxylate groups, which can enhance binding affinity to certain biological targets.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of {[2-(BENZYLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and ionic interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. Additionally, the benzyl ether group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Phenylmethylamine: Similar to benzylamine but with a phenyl group attached to the amine.
Tetrazole Derivatives: Compounds containing the tetrazole ring, which are known for their biological activity.
Uniqueness
What sets {[2-(BENZYLOXY)PHENYL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE apart is its combination of a benzyl ether group, a phenylmethyl group, and a tetrazole ring in a single molecule. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C23H23N5OS |
|---|---|
Poids moléculaire |
417.5g/mol |
Nom IUPAC |
N-[(2-phenylmethoxyphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C23H23N5OS/c1-3-9-19(10-4-1)18-29-22-14-8-7-11-20(22)17-24-15-16-30-23-25-26-27-28(23)21-12-5-2-6-13-21/h1-14,24H,15-18H2 |
Clé InChI |
QOCQRDWAPRIFHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CNCCSC3=NN=NN3C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2CNCCSC3=NN=NN3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxyphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B502357.png)
![N'-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-N,N-dimethylpropane-1,3-diamine](/img/structure/B502358.png)
![1-[3-methoxy-4-(2-phenylethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B502360.png)
![2-methoxy-N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine](/img/structure/B502361.png)
![2-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B502363.png)

![1-({3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)propan-2-ol](/img/structure/B502366.png)
![2-({[5-(4-Bromo-3-methylphenyl)furan-2-yl]methyl}amino)ethanol](/img/structure/B502367.png)
![1-{[(5-Phenylfuran-2-yl)methyl]amino}propan-2-ol](/img/structure/B502368.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B502371.png)
![1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B502372.png)
![1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B502373.png)
![2-[4-Chloro-2-({[2-(2-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B502377.png)
![1-{2-[(4-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B502378.png)
